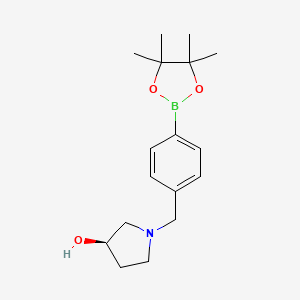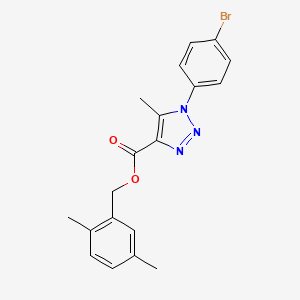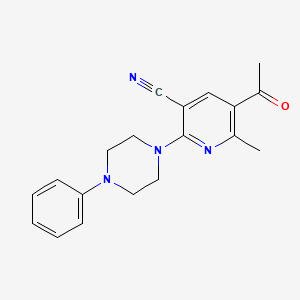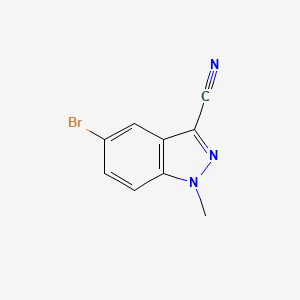
4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides, which could include “4-methyl-N-(N-phenethylcarbamimidoyl)benzenesulfonamide”, has been described in a study . The study evaluated the anti-proliferative activity of these derivatives against various cancer cell lines .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular formula is C14H14N2O3S , with an average mass of 290.338 Da and a monoisotopic mass of 290.072510 Da .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, benzenesulfonamides have been studied for their reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on related benzenesulfonamide derivatives demonstrates their potential in antimicrobial applications. For instance, a study synthesized a series of derivatives that exhibited significant antibacterial and antifungal activities, with some compounds showing higher activity compared to reference drugs. This highlights the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Cancer Therapy
Benzenesulfonamide derivatives have been explored for their anticancer properties. One study prepared derivatives showing marked anticancer activity against human colorectal and cervix carcinoma cell lines, indicating their potential as anticancer agents (Karakuş et al., 2018). Another study found that ureido-substituted benzenesulfonamides significantly inhibited metastasis formation in a breast cancer model, suggesting their use in developing novel antimetastatic drugs (Pacchiano et al., 2011).
Photochemical Properties
A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield, indicating its potential as a photosensitizer for cancer treatment in photodynamic therapy. This compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Structural Analysis
The synthesis and characterization of novel compounds with benzenesulfonamide groups have been reported, contributing to the understanding of their structural and electronic properties. Such studies are fundamental in the development of new materials and pharmaceuticals (Rublova et al., 2017).
Enzyme Inhibition for Disease Treatment
Benzenesulfonamide derivatives have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various diseases. Studies have found that these compounds exhibit potent inhibitory action against carbonic anhydrase isoforms relevant to glaucoma, epilepsy, obesity, and cancer, highlighting their therapeutic potential (Lolak et al., 2019).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonyl-2-(2-phenylethyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-7-9-15(10-8-13)22(20,21)19-16(17)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULMRDCPMOKPEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2555165.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2555167.png)
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 2,5-dichlorobenzenesulfonate](/img/structure/B2555168.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B2555170.png)
![1-[4-Oxo-3-pentyl-2-(pyridin-3-ylmethylsulfanyl)quinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2555172.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole](/img/structure/B2555175.png)
![5-[2-(4-Methoxyphenyl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2555176.png)
